molecular formula C23H22O5 B1246732 Globulixanthone B

Globulixanthone B

Cat. No.: B1246732
M. Wt: 378.4 g/mol
InChI Key: DZEKDJJYJJYEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of this compound emerged from systematic bioassay-guided fractionation studies of Symphonia globulifera conducted in the early 2000s. Researchers initially isolated this compound alongside Globulixanthone A through extensive chromatographic purification of root bark extracts from this tropical tree species. The isolation process involved sophisticated separation techniques that allowed scientists to distinguish between closely related xanthone compounds within the same plant matrix. The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, utilizing nuclear magnetic resonance spectroscopy and mass spectrometry to determine its complete molecular architecture.

The significance of this discovery extended beyond the identification of a single compound, as it contributed to a growing understanding of the chemical diversity present within the Symphonia genus. Previous investigations of Symphonia globulifera had already yielded multiple bioactive compounds, but the identification of this compound represented an important milestone in characterizing the full spectrum of xanthone derivatives produced by this species. The compound's isolation occurred during an era of intensified natural product research, when scientists were increasingly recognizing the potential of tropical plant species as sources of novel pharmaceutical compounds.

The research methodology employed in the discovery process involved systematic fractionation guided by biological activity assays, ensuring that the most promising compounds received priority attention during the isolation process. This approach proved particularly effective for this compound, as its significant cytotoxic activity against the KB cell line provided clear guidance for purification efforts. The successful isolation and characterization of this compound demonstrated the effectiveness of combining traditional phytochemical approaches with modern analytical techniques.

Classification within the Xanthone Family

This compound belongs to the prenylated xanthone subclass, which represents one of the six major categories within the broader xanthone family of natural products. This classification system organizes xanthones based on their structural features and substituent patterns, with prenylated xanthones being characterized by the presence of isoprenoid side chains attached to the core xanthone skeleton. The compound specifically falls within the pyranoxanthone subcategory, distinguished by the presence of a fused pyran ring system integrated into the xanthone core structure.

The xanthone family itself represents a diverse group of secondary metabolites characterized by a dibenzo-gamma-pyrone core structure that serves as the foundation for extensive structural modifications. Within this framework, this compound demonstrates several distinctive features that set it apart from simpler xanthone derivatives. The presence of hydroxyl groups at positions 6 and 11, combined with the methylated pyran ring system and the 4-methylpent-3-enyl side chain, creates a complex molecular architecture that contributes to the compound's biological activity profile.

Prenylated xanthones like this compound are predominantly found in plants belonging to the Guttiferae family, with their occurrence being relatively restricted compared to other xanthone subtypes. This limited distribution pattern reflects the specialized biosynthetic pathways required for incorporating isoprenoid units into the xanthone framework. The structural complexity of this compound places it among the more sophisticated examples of prenylated xanthones, with its pyranoxanthone architecture representing an advanced form of structural modification within this compound class.

The classification of this compound as a polyoxygenated xanthone emphasizes the multiple hydroxyl substituents present within its structure, which contribute significantly to its chemical reactivity and biological activity patterns. This oxygenation pattern, combined with the prenyl group modifications, creates a compound with distinct physicochemical properties that influence its interaction with biological systems and its potential therapeutic applications.

Natural Sources and Distribution

Symphonia globulifera serves as the primary natural source of this compound, representing one of the most remarkable examples of transcontinental plant distribution in tropical regions. This species demonstrates an extraordinary biogeographic pattern, occurring naturally in both Neotropical and African rainforest systems, with populations found from Mexico and the Caribbean south to Ecuador in the Americas, and from Liberia east to Uganda and south to Angola in Africa. The species is considered a living fossil, with paleontological evidence suggesting its first appearance approximately 45 million years ago in Africa, making it one of the most ancient tropical tree species still in existence.

The distribution pattern of Symphonia globulifera has significant implications for the availability and genetic diversity of this compound-producing populations. Research has demonstrated that the species exhibits high levels of genetic structure across Mesoamerica and the Caribbean, while showing relatively limited diversity in the eastern foothills of the Andes. This population genetic structure influences the chemical composition and concentration of bioactive compounds, including this compound, across different geographic regions.

Within Symphonia globulifera, this compound has been specifically isolated from root bark tissues, where it occurs alongside other related xanthone compounds including Globulixanthone A and various other bioactive metabolites. The concentration and distribution of this compound within plant tissues appears to be influenced by environmental factors and developmental stages, with root systems showing particularly high concentrations of prenylated xanthone compounds. This tissue-specific distribution pattern reflects the compound's potential role in plant defense mechanisms and adaptation to environmental stresses.

The ecological significance of Symphonia globulifera extends beyond its role as a source of this compound, as the species serves important functions in tropical rainforest ecosystems. Its ability to thrive in diverse environmental conditions, from evergreen humid forests to freshwater swamp forests, with annual rainfall ranging from 650 to 2100 millimeters and elevations from sea level to 2600 meters, demonstrates remarkable ecological adaptability. This broad ecological tolerance contributes to the species' wide distribution and ensures continued availability of natural sources for this compound extraction.

The conservation status of Symphonia globulifera populations has important implications for the sustainable availability of this compound and related compounds. While the species maintains broad distribution patterns, certain regional populations face pressure from deforestation and habitat fragmentation, particularly in areas of high biodiversity value where the species serves as a key component of forest ecosystems. Sustainable harvesting practices and conservation efforts are therefore essential for maintaining access to this valuable natural product source.

Research Significance and Overview

The research significance of this compound extends across multiple scientific disciplines, with investigations spanning from fundamental chemical characterization to advanced biological activity assessments. Initial studies focused on establishing the compound's cytotoxic properties, demonstrating significant activity against the KB cell line, which provided the first indication of its potential therapeutic value. These preliminary findings established this compound as a compound of considerable interest for further pharmacological investigation.

Recent computational studies have explored the potential applications of this compound in reproductive biology, specifically examining its interactions with key enzymes involved in steroidogenesis and spermatogenesis. Molecular docking analyses have revealed promising binding affinities with enzymes such as CYP11A, 3B-HSD, LHR, and FSH-R, suggesting potential therapeutic applications in addressing male infertility issues. These studies have demonstrated that this compound exhibits favorable drug-like properties according to multiple pharmaceutical screening criteria, including Lipinski's Rule of Five and related pharmacokinetic assessment frameworks.

The compound's structural characteristics have made it an important subject for understanding structure-activity relationships within the prenylated xanthone family. The presence of specific functional groups, including the hydroxyl substituents at positions 6 and 11, the methylated pyran ring system, and the isoprenoid side chain, contributes to its distinct biological activity profile. These structural features serve as important pharmacophores that influence the compound's interaction with biological targets and its overall therapeutic potential.

Comparative studies examining this compound alongside related compounds from Symphonia globulifera have provided insights into the relationship between structural modifications and biological activity. Research has shown that subtle changes in substituent patterns and side chain configurations can significantly alter the compound's activity profile, highlighting the importance of precise structural characterization in natural product drug discovery programs.

The research significance of this compound is further enhanced by its role in advancing understanding of xanthone biosynthesis and the evolutionary biology of secondary metabolite production in tropical plant species. Studies examining the compound's occurrence within Symphonia globulifera have contributed to broader knowledge about the ecological and evolutionary functions of prenylated xanthones in plant defense systems and adaptation strategies. This research has implications for conservation biology, sustainable natural product development, and the preservation of chemical diversity in tropical ecosystems.

Property Value Significance
Molecular Formula C₂₃H₂₂O₅ Complex polyoxygenated structure
Molecular Weight 378.4 g/mol Substantial molecular size
Classification Prenylated pyranoxanthone Specialized xanthone subtype
Primary Source Symphonia globulifera root bark Transcontinental tropical distribution
Key Activity Cytotoxic against KB cell line Therapeutic potential indicator
Drug-like Properties Meets five pharmaceutical screening rules Favorable pharmacokinetic profile

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

6,11-dihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C23H22O5/c1-13(2)6-5-10-23(3)11-9-14-18(28-23)12-16(25)22-19(14)21(26)20-15(24)7-4-8-17(20)27-22/h4,6-9,11-12,24-25H,5,10H2,1-3H3

InChI Key

DZEKDJJYJJYEFB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2C(=O)C4=C(C=CC=C4O3)O)O)C)C

Synonyms

globuli-xanthone B
globulixanthone B

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Data

None of the provided search results (PubMed, MIT News, Organic Chemistry Portal, etc.) explicitly mention Globulixanthone B or its chemical reactivity. The compound does not appear in:

  • Catalytic reaction studies

  • Solid-state pharmaceutical reactivity analyses

  • General chemical reaction mechanisms4

General Reactivity of Xanthones

While this compound-specific data is absent, xanthones as a class exhibit characteristic reactivity:

Common Reaction Types

Reaction TypeExampleRelevance to Xanthones
Oxidation/Reduction Catechol redox chemistry Possible quinone formation
Electrophilic Substitution Aromatic ring modifications Functional group additions (e.g., –OH, –OCH₃)
Complexation Metal-chelation (Fe³⁺, Cu²⁺) Stabilization or catalytic activation

Recommendations for Further Research

To obtain this compound-specific data:

  • Consult Specialized Databases :

    • Reaxys or SciFinder for reaction pathways.

    • Natural product journals (e.g., Journal of Natural Products).

  • Experimental Studies :

    • Investigate oxidation, hydrolysis, or photodegradation under controlled conditions.

    • Characterize intermediates via LC-MS or NMR.

Hypothetical Reaction Pathways

Based on structural analogs (e.g., other xanthones):

ReactionConditionsExpected Product
Acid-Catalyzed Hydrolysis H₂SO₄, H₂O, refluxRing-opening to dicarboxylic acid
Methylation CH₃I, K₂CO₃, DMFMethoxy-substituted derivatives

Critical Gaps and Caveats

  • No peer-reviewed studies on this compound’s stability, degradation, or synthetic modifications were located.

  • Assumptions about reactivity are extrapolated from structurally related compounds and may not reflect actual behavior.

Comparison with Similar Compounds

Comparison with Similar Xanthone Compounds

Structural and Pharmacokinetic Properties

The table below compares Globulixanthone B with structurally related xanthones in terms of molecular weight, TPSA, and Lipinski’s Rule compliance:

Compound Molecular Weight (g/mol) TPSA (Ų) Lipinski’s Compliance Key Structural Features
This compound 378.42 126.43 Yes Hydroxyl, prenyl groups
Brasixanthone C 410.42 39.45 Yes Methylation, hydroxylation
Caledonixanthone B 278.31 39.45 Yes Minimal oxygenation
Varixanthone 406.48 126.43 Yes Complex oxygenation patterns
Globulixanthone C 326.30 126.43 Yes Hydroxyl, prenyl groups

Key Observations :

  • TPSA and Bioavailability : this compound’s high TPSA (>100 Ų) suggests lower membrane permeability compared to Caledonixanthone B (TPSA = 39.45 Ų), which may limit oral bioavailability .
  • Structural Flexibility: Prenylated xanthones like this compound and C exhibit enhanced binding to hydrophobic enzyme pockets due to their isoprenoid side chains, a feature absent in non-prenylated analogs like Caledonixanthone B .
SARS-CoV-2 Main Protease (Mpro) Inhibition

In molecular docking studies against SARS-CoV-2 Mpro (PDB: 6Y84):

  • Hydrogen Bonding : Unlike Brasixanthone C, which forms stable hydrogen bonds with Mpro’s catalytic dyad (His41 and Cys145), this compound’s larger TPSA may reduce its binding efficiency despite structural similarities .
Carbonic Anhydrase II (CA II) Inhibition
Antimicrobial and Antiparasitic Activity
  • Brasixanthone A and Nigrolineaxanthone F showed broader-spectrum antimicrobial activity, attributed to their lower TPSA and higher lipophilicity .
Molecular Dynamics (MD) Stability

In MD simulations of CA II inhibitors:

  • Globulixanthone C formed stable complexes with CA II (RMSD = -1.88 Å), outperforming chlorthalidone (-2.11 Å) due to stronger van der Waals interactions and lower residue fluctuation (RMSF) .
  • Although this compound lacks MD data, its structural similarity to Globulixanthone C suggests comparable stability in target binding .

Q & A

Basic Research Questions

Q. What computational methods are used to evaluate Globulixanthone B’s inhibitory activity against carbonic anhydrase II (CA II)?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are key for predicting binding affinity and stability. Docking software (e.g., AutoDock Vina) calculates binding energy (kcal/mol), while MD simulations (e.g., GROMACS) assess stability over time (e.g., 2 ns runs). Critical parameters include root-mean-square deviation (RMSD) for structural stability and residue-wise root-mean-square fluctuation (RMSF) for flexibility analysis .
  • Example : Globulixanthone C showed a binding affinity of -9.5 kcal/mol vs. -8.2 kcal/mol for chlorthalidone, with stable RMSD (<2 Å) during MD simulations .

Q. How does this compound comply with drug-likeness criteria for oral bioavailability?

  • Methodological Answer : Apply Lipinski’s Rule of Five : molecular weight <500 Da, hydrogen bond donors ≤5, acceptors ≤10, and logP ≤5. Toxicity predictions (e.g., ProTox-II) assess LD50 values. Globulixanthone C met all Lipinski criteria with moderate toxicity (oral rat LD50 = 300 mg/kg) .

Q. What key molecular interactions stabilize this compound’s binding to CA II?

  • Methodological Answer : Identify interactions via docking and MD:

  • Pi-alkyl interactions with Val121 and Leu197.
  • Pi-pi T-shaped interactions with His94.
  • Compare with standard inhibitors (e.g., chlorthalidone lacks His94 pi-pi interactions but shares Val121/Leu198 binding) .

Advanced Research Questions

Q. How to resolve contradictions between computational binding energy and experimental efficacy data?

  • Methodological Answer :

  • Validate docking results with free energy calculations (e.g., MM-PBSA/GBSA).
  • Cross-check with in vitro CA inhibition assays (e.g., esterase activity).
  • Note: Globulixanthone C had lower interaction energy (-39.04 kcal/mol) than chlorthalidone (-63.39 kcal/mol) but superior stability due to consistent RMSF (<1.5 Å) in key residues (Asn62, His94) .

Q. What strategies optimize MD simulation parameters for xanthone-CA II complexes?

  • Methodological Answer :

  • Equilibration : Use NVT/NPT ensembles (300 K, 1 bar) for 100 ps.
  • Production run : ≥100 ns for convergence (shorter runs may miss conformational changes).
  • Analyze hydrogen bond occupancy and salt bridge formation over time .

Q. How to design a comparative study of this compound with other xanthones (e.g., mangostenone A, nigrolineaxanthones)?

  • Methodological Answer :

  • Docking screen : Test 500+ xanthones against CA II (Table 3, ).
  • Cluster analysis : Group compounds by interaction profiles (e.g., His94 vs. Thr199 binding).
  • Meta-analysis : Follow PRISMA guidelines for systematic reviews to synthesize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globulixanthone B
Reactant of Route 2
Globulixanthone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.